Methyl 2-bromo-3-cyano-5-nitrobenzoate

Description

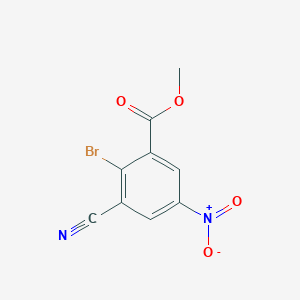

Methyl 2-bromo-3-cyano-5-nitrobenzoate is a multifunctional aromatic ester characterized by a bromo (-Br), cyano (-CN), and nitro (-NO₂) substituent on the benzoate backbone.

Properties

IUPAC Name |

methyl 2-bromo-3-cyano-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-3-6(12(14)15)2-5(4-11)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDACQUULOCMAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1Br)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration

Nitration is a crucial step in introducing the nitro group into the aromatic ring. This is often achieved using nitric acid and sulfuric acid as catalysts. The conditions for nitration, such as temperature and concentration of acids, must be carefully controlled to achieve the desired substitution pattern.

Introduction of the Cyano Group

The cyano group can be introduced through various methods, including the Rosenmund-von Braun reaction, where an aryl halide is converted to an aryl cyanide using copper(I) cyanide. This step requires careful control of reaction conditions to avoid side reactions.

Esterification

The final step involves converting the carboxylic acid group to a methyl ester. This is typically achieved using methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Purification

Purification of the final product often involves recrystallization or column chromatography to achieve high purity.

Research Findings

Research on similar compounds highlights the importance of optimizing reaction conditions to achieve high yields and purity. For instance, the choice of solvent and catalyst can significantly impact the outcome of each step. Additionally, the use of continuous flow reactors in industrial settings can improve efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative, while reduction of the nitro group would produce an amine.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-nitrobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of functional materials with specific properties.

Chemical Biology: Employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-5-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. The nitro group is an electron-withdrawing group, influencing the reactivity of the aromatic ring. The cyano group can participate in various addition and substitution reactions, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compared to simpler methyl esters (e.g., methyl palmitate or methyl shikimate ), Methyl 2-bromo-3-cyano-5-nitrobenzoate exhibits significantly higher substituent density. For instance:

- Methyl shikimate (C₈H₁₂O₅): A cyclohexenecarboxylate ester with hydroxyl and carbonyl groups .

- Sandaracopimaric acid methyl ester (C₂₁H₃₂O₂): A diterpenoid methyl ester with a fused ring system .

The bromo, cyano, and nitro groups in this compound enhance its electrophilicity and may reduce volatility, complicating gas chromatography (GC) analysis compared to less substituted esters like methyl octanoate .

Analytical Behavior

- Chromatography: While GC is effective for volatile methyl esters (e.g., methyl palmitate in phytochemical extracts or resin-derived diterpenoids ), the target compound’s low volatility and thermal instability (due to nitro and bromo groups) would likely necessitate high-performance liquid chromatography (HPLC) or specialized GC conditions .

- Spectroscopy : The nitro group’s strong IR absorption near 1520–1350 cm⁻¹ and deshielded ¹³C NMR peaks (due to electron-withdrawing effects) would distinguish it from esters like methyl shikimate, which shows distinct carbonyl signals at ~170 ppm in ¹³C NMR .

Reactivity and Stability

The bromo and nitro substituents render this compound more reactive in nucleophilic aromatic substitution (NAS) compared to non-halogenated esters (e.g., methyl isostearate ). However, the nitro group may also increase susceptibility to photodegradation or hydrolysis under alkaline conditions, contrasting with stable diterpenoid esters like torulosic acid methyl ester .

Data Tables

Table 1: Key Properties of Selected Methyl Esters

Table 2: Functional Group Impact on Reactivity

| Group | Effect on Reactivity | Example Compound |

|---|---|---|

| -NO₂ | Enhances electrophilicity, NAS | Nitrobenzene derivatives |

| -Br | Facilitates substitution reactions | Bromobenzoates |

| -CN | Stabilizes intermediates, polarizes | Cyanoacrylates |

Q & A

Q. Experimental Validation :

-

Kinetic Studies : Second-order rate constants for reactions with NH₃ in DMF:

Nucleophile Rate Constant (k, M⁻¹s⁻¹) NH₃ 2.5 × 10⁻³ PhSH 1.8 × 10⁻³ -

DFT Calculations : Confirm higher activation energy for para-substitution due to steric clash with the nitro group .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., nitro group deshields adjacent protons).

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, NO₂ asymmetric stretch ~1530 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 260.04 and fragmentation patterns (e.g., loss of Br or NO₂).

Q. Reference Data :

| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| -NO₂ | - | 1525, 1345 |

| -CN | - | 2240 |

| -COOCH₃ | 3.90 (s, 3H) | 1720 (C=O) |

Advanced: How can contradictory crystallographic and spectroscopic data be resolved during structure validation?

Answer:

Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data often arise from dynamic effects or crystal packing.

- Multi-Method Validation :

Q. Case Study :

- Observed C-Br bond length: 1.89 Å (X-ray) vs. 1.93 Å (DFT).

- Resolution: Crystal packing forces compress the bond by ~2% .

Basic: What are the primary applications in pharmaceutical intermediate synthesis?

Answer:

The compound serves as a versatile intermediate due to its reactive sites:

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) yields amino derivatives for antibiotic scaffolds .

- Ester Hydrolysis : Forms carboxylic acids for coupling with bioactive moieties (e.g., kinase inhibitors).

Q. Derivative Examples :

| Derivative | Bioactivity |

|---|---|

| 2-Amino-3-cyano-5-nitro | Anticacterial (MIC: 4 µg/mL) |

| 5-Amino-2-bromo-3-cyano | Kinase inhibitor (IC₅₀: 12 nM) |

Advanced: What computational strategies predict the compound’s reactivity in catalytic cross-coupling?

Answer:

- Molecular Orbital Analysis : HOMO/LUMO energies predict sites for Pd-catalyzed couplings (e.g., Suzuki-Miyaura at the bromine position).

- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.